molecular formula C8H9F3O5S B3277365 methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate CAS No. 65832-21-5

methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate

Cat. No.: B3277365
CAS No.: 65832-21-5
M. Wt: 274.22 g/mol
InChI Key: YXSARWFSYZHULU-UHFFFAOYSA-N
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Description

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate is a highly specialized organosulfur compound characterized by a cyclopentene core functionalized with two key groups:

  • Methyl carboxylate (-COOCH₃) at position 1.
  • Trifluoromethylsulfonyloxy (triflate) (-OSO₂CF₃) at position 2.

The triflate group is a potent leaving group, making this compound a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or eliminations to generate cyclopentene derivatives. Its methyl ester group influences solubility and hydrolysis kinetics compared to bulkier esters like ethyl.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyloxy)cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O5S/c1-15-7(12)5-3-2-4-6(5)16-17(13,14)8(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSARWFSYZHULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCC1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate typically involves the reaction of methyl 2-oxocyclopentane-1-carboxylate with trifluoromethylsulfonic anhydride in the presence of a base such as N-ethyl-N,N-diisopropylamine[2][2]. The reaction is carried out in an inert atmosphere using dichloromethane as the solvent at low temperatures (-78°C) and then gradually warmed to room temperature[2][2]. The product is then purified by column chromatography to obtain a high yield[2][2].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency[2][2].

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, triethylamine, and various nucleophiles. The reactions are typically carried out in solvents such as dichloromethane, diethyl ether, and 1,4-dioxane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopentane derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles . This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound has two primary structural analogs, differentiated by ester substituents or ring size (Table 1):

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Ester Group Ring Size Applications/Reactivity Insights
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate Not Available C₈H₇F₃O₅S ~274.07 Methyl 5-membered Reactive intermediate for cyclopentene synthesis
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate 122539-74-6 C₉H₉F₃O₅S 288.24 Ethyl 5-membered Slower hydrolysis rate due to steric hindrance
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate 144242-09-1 C₁₁H₁₃F₃O₅S ~330.28 Ethyl 7-membered Potential use in seven-membered ring systems (e.g., natural product synthesis)

Functional Group and Reactivity Analysis

(a) Ester Group Variation (Methyl vs. Ethyl)
  • Hydrolysis Stability : The methyl ester hydrolyzes faster than the ethyl analog due to reduced steric hindrance, favoring nucleophilic attack.
(b) Ring Size Variation (Cyclopentene vs. Cycloheptene)
  • Ring Strain : The 5-membered cyclopentene ring exhibits higher strain, increasing reactivity in ring-opening or elimination reactions compared to the 7-membered cycloheptene analog.
  • Synthetic Utility : Cyclopentene derivatives are pivotal in medicinal chemistry (e.g., prostaglandin analogs), while cycloheptene systems are less common but relevant in macrocyclic compounds.

Comparison with Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and ethametsulfuron methyl ester share sulfonyl and ester functionalities but differ critically:

  • Core Structure : These herbicides feature triazine or pyrimidine rings instead of cyclopentene, directing their use as acetolactate synthase (ALS) inhibitors .
  • Reactivity : Unlike the triflate-containing cyclopentene compound, sulfonylureas rely on sulfonylurea bridges for herbicidal activity rather than serving as synthetic intermediates.

Biological Activity

Methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate, a compound with the molecular formula C8H9F3O5SC_8H_9F_3O_5S and a molecular weight of 274.21 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant research findings and data.

Synthetic Routes

The synthesis of this compound typically involves the reaction of methyl 2-oxocyclopentane-1-carboxylate with trifluoromethylsulfonic anhydride. This reaction is conducted in the presence of a base such as N-ethyl-N,N-diisopropylamine under controlled conditions, including low temperatures (-78°C) and inert atmospheres. The product is purified through column chromatography to achieve high yields .

The compound features a trifluoromethylsulfonyl group, which enhances its electrophilic character, making it reactive towards nucleophiles. This property is critical for its biological activity as it can participate in various chemical reactions, including substitution and reduction reactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The electrophilic nature allows it to interact with nucleophilic sites in biological molecules, potentially leading to modifications that can influence biochemical pathways .

Research Findings

Recent studies have indicated that compounds with similar structures exhibit significant biological effects, including:

  • Antitumor Activity : Compounds containing trifluoromethyl groups have been shown to inhibit tumor growth by targeting angiogenesis and cell proliferation pathways. For instance, research on related compounds suggests they may reduce cell migration and attachment in tumor models .
  • Enzyme Inhibition : The compound may serve as a probe in biochemical assays aimed at studying enzyme mechanisms due to its ability to modify enzyme active sites through electrophilic attack.

Case Studies

  • Anticancer Properties : A study investigating the effects of trifluoromethylated compounds on cancer cell lines demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis in models such as MDA-MB-231 breast carcinoma cells. The mechanism was linked to cell cycle arrest at the G1 phase .
  • Biochemical Assays : In vitro assays have shown that this compound can effectively alter enzyme activity by covalently modifying active site residues, leading to decreased enzyme function .

Scientific Research

This compound is utilized in various scientific applications:

  • Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biochemical Research : Its role as an electrophile makes it valuable for probing enzyme mechanisms and studying biochemical pathways.

Industrial Uses

The compound is also employed in the production of agrochemicals and specialty chemicals, where its unique chemical properties can be harnessed for developing new products .

Q & A

Q. What are the common synthetic routes for methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via trifluoromethanesulfonylation of a cyclopentene carboxylate precursor. Key steps include: (i) Activation of the hydroxyl group on the cyclopentene ring using a trifluoromethanesulfonyl (triflyl) reagent (e.g., triflic anhydride or methyl triflate under anhydrous conditions). (ii) Optimization of reaction temperature (typically –20°C to 25°C) to minimize side reactions like ring-opening or hydrolysis. (iii) Use of aprotic solvents (e.g., dichloromethane or THF) and inert atmospheres to enhance yield. For example, oxidative cycloaddition methods using ceric ammonium nitrate (CAN) for similar cyclopentene derivatives have been reported to stabilize reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the triflyl group’s presence and cyclopentene ring substitution patterns. 13C^{13}\text{C} NMR helps identify ester carbonyl and olefinic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can verify molecular ion peaks and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., at 210–260 nm) ensures purity, while GC-MS is suitable for volatile derivatives.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in analogous cyclohexene carboxylate structures .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear chemical-resistant gloves (e.g., nitrile), OSHA-approved goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile triflyl byproducts.
  • Deactivation : Quench residual triflic acid or anhydride with cold sodium bicarbonate solution.
  • Waste Disposal : Segregate sulfonate-containing waste for incineration to prevent environmental release .

Advanced Research Questions

Q. How can researchers assess the environmental fate and transformation products of this compound in aquatic systems?

  • Methodological Answer :
  • Environmental Partitioning : Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential.
  • Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., at pH 4, 7, 9) to identify degradation products like cyclopentene diols or triflate anions.
  • Biotic Transformation : Use microbial cultures or enzymatic assays to track metabolic pathways (e.g., esterase-mediated hydrolysis).
  • Ecotoxicity Screening : Apply OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia acute toxicity) to evaluate ecological risks .

Q. What experimental strategies are recommended for resolving contradictions in reported reactivity or stability data?

  • Methodological Answer :
  • Controlled Replication : Reproduce conflicting studies under identical conditions (solvent, temperature, catalyst loading).
  • In Situ Monitoring : Use techniques like IR spectroscopy or reaction calorimetry to detect transient intermediates or exothermic events.
  • Statistical Design : Apply factorial experiments (e.g., randomized block designs) to isolate variables like moisture content or light exposure .

Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reaction rates under varying temperatures to calculate activation parameters (ΔH‡, ΔS‡).
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled triflyl groups to track oxygen transfer in nucleophilic substitutions.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and regioselectivity in Diels-Alder reactions involving the cyclopentene ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate
Reactant of Route 2
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methyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclopent-1-enecarboxylate

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